molecular formula C24H21ClN2O2S B11627803 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-chlorobenzyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-chlorobenzyl)benzamide

Katalognummer: B11627803
Molekulargewicht: 437.0 g/mol
InChI-Schlüssel: MDCDXJVLKCGNGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a chlorophenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzylamine with 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to ensure cost-effectiveness and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenylmethyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and cell division .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential as a multi-functional agent in various fields of research makes it a compound of significant interest .

Eigenschaften

Molekularformel

C24H21ClN2O2S

Molekulargewicht

437.0 g/mol

IUPAC-Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C24H21ClN2O2S/c25-21-12-6-17(7-13-21)14-26-23(29)19-8-10-20(11-9-19)24-27(22(28)16-30-24)15-18-4-2-1-3-5-18/h1-13,24H,14-16H2,(H,26,29)

InChI-Schlüssel

MDCDXJVLKCGNGB-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.